molecular formula C12H20N4O3S2 B6435624 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide CAS No. 2549010-26-4

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435624
CAS No.: 2549010-26-4
M. Wt: 332.4 g/mol
InChI Key: RSWTWXKWKPJQEC-UHFFFAOYSA-N
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Description

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide is a synthetic organic compound characterized by its complex structure and diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide typically involves multi-step organic synthesis techniques. Starting with the preparation of the 1,2,4-thiadiazole ring, methoxymethyl and pyrrolidine moieties are sequentially introduced through a series of reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in ensuring the efficiency and yield of each step.

Industrial Production Methods

For industrial-scale production, the process may be optimized for scalability and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize yield and purity, while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide undergoes various chemical reactions including oxidation, reduction, and substitution reactions. The compound's structure allows it to participate in diverse transformations, which are essential for its functionalization and application.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

  • Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Major products from these reactions include various derivatives that retain the core structure while introducing functional groups at specific positions, enhancing their chemical versatility.

Scientific Research Applications

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide is employed across a spectrum of scientific research domains:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of novel compounds.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its pharmacological properties, with potential therapeutic applications in treating diseases.

  • Industry: : Utilized in the development of specialty chemicals and materials due to its unique functional groups.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, influencing biochemical pathways. Its structure allows binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of the methoxymethyl and thiadiazole groups contributes to its high affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(hydroxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide

  • N-{1-[3-(ethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide

Uniqueness

Compared to similar compounds, N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylcyclopropanesulfonamide stands out due to its specific functional group arrangement, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted scientific studies and applications.

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Properties

IUPAC Name

N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-15(21(17,18)10-3-4-10)9-5-6-16(7-9)12-13-11(8-19-2)14-20-12/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWTWXKWKPJQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NS2)COC)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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